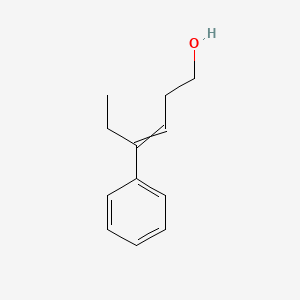

4-Phenylhex-3-en-1-ol

Description

Structure

3D Structure

Properties

CAS No. |

62635-21-6 |

|---|---|

Molecular Formula |

C12H16O |

Molecular Weight |

176.25 g/mol |

IUPAC Name |

4-phenylhex-3-en-1-ol |

InChI |

InChI=1S/C12H16O/c1-2-11(9-6-10-13)12-7-4-3-5-8-12/h3-5,7-9,13H,2,6,10H2,1H3 |

InChI Key |

DOUCYJPNQULACN-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=CCCO)C1=CC=CC=C1 |

Origin of Product |

United States |

Reaction Chemistry and Transformational Studies of 4 Phenylhex 3 En 1 Ol

Chemical Transformations Involving the Hydroxyl Functionality

The primary alcohol group is a versatile handle for numerous chemical transformations, including oxidation to carbonyl compounds and derivatization to esters and ethers.

The primary alcohol in 4-phenylhex-3-en-1-ol can be selectively oxidized to either the corresponding aldehyde, 4-phenylhex-3-en-1-al, or further to the carboxylic acid, 4-phenylhex-3-en-1-oic acid. The outcome of the reaction is highly dependent on the choice of oxidizing agent and the reaction conditions. wikipedia.orgmasterorganicchemistry.com

Oxidation to Aldehydes: To achieve the partial oxidation to the aldehyde, milder oxidizing agents are required to prevent over-oxidation to the carboxylic acid. masterorganicchemistry.comchemistrysteps.com These reactions are typically performed under anhydrous conditions, as the presence of water can facilitate the formation of an aldehyde hydrate, which is then readily oxidized further. wikipedia.org Reagents such as Pyridinium Chlorochromate (PCC) and Dess-Martin Periodinane (DMP) are effective for this transformation, converting primary alcohols to aldehydes efficiently. chemistrysteps.comchemistryviews.orglibretexts.org Activated manganese(IV) oxide (MnO₂) is particularly selective for the oxidation of allylic and benzylic alcohols, making it a suitable choice for this compound. jove.com Palladium-based catalyst systems, in conjunction with oxygen as the terminal oxidant, also provide an efficient method for oxidizing allylic alcohols to their corresponding α,β-unsaturated aldehydes. acs.org

Oxidation to Carboxylic Acids: For the direct and complete oxidation of the primary alcohol to a carboxylic acid, stronger oxidizing agents are necessary. masterorganicchemistry.com Potassium permanganate (B83412) (KMnO₄) is a powerful and efficient reagent for this conversion. wikipedia.orgchemistryviews.org Another common method is the Jones oxidation, which utilizes a mixture of chromium trioxide (CrO₃) in aqueous sulfuric acid. wikipedia.orgchemistryviews.org A two-step process is also viable, where the alcohol is first oxidized to the aldehyde using a mild reagent and then subsequently oxidized to the carboxylic acid in a separate step, often using reagents like sodium chlorite (B76162) (NaClO₂) in what is known as the Lindgren oxidation. rsc.org

Table 1: Common Oxidizing Agents for Primary Alcohols

| Reagent | Product from Primary Alcohol | Typical Conditions | Notes |

|---|---|---|---|

| Pyridinium Chlorochromate (PCC) | Aldehyde | Anhydrous CH₂Cl₂ | Mild oxidant; prevents over-oxidation. libretexts.orgsltchemicals.com |

| Dess-Martin Periodinane (DMP) | Aldehyde | CH₂Cl₂, room temperature | Mild conditions, high yields. wikipedia.orglibretexts.org |

| Activated Manganese(IV) Oxide (MnO₂) | Aldehyde | Insoluble in solvent (e.g., hexane, CH₂Cl₂) | Selective for allylic and benzylic alcohols. jove.com |

| Jones Reagent (CrO₃, H₂SO₄, acetone) | Carboxylic Acid | Acetone | Strong, acidic oxidant. chemistryviews.org |

| Potassium Permanganate (KMnO₄) | Carboxylic Acid | Alkaline aqueous solution | Very strong oxidant; can also react with C=C double bonds. wikipedia.orgdoubtnut.com |

| Palladium(II) Acetate (B1210297) / O₂ | Aldehyde | DMSO, O₂ atmosphere | Catalytic method for allylic alcohols. acs.org |

Esterification: The hydroxyl group of this compound can be readily converted to an ester through reaction with a carboxylic acid. The most common method for this is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.comjove.com This is a reversible equilibrium-driven process. jove.comchemistrysteps.com To drive the reaction toward the formation of the ester product, an excess of the alcohol or carboxylic acid is often used, or the water generated during the reaction is removed, for instance, by using a Dean-Stark apparatus. jove.comoperachem.com

Etherification: Ethers can be synthesized from this compound using protocols like the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This method is a versatile Sₙ2 reaction that involves two main steps. First, the alcohol is deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide ion. jk-sci.comchemistrysteps.com This highly nucleophilic alkoxide is then reacted with a primary alkyl halide or a sulfonate ester (e.g., a tosylate or mesylate) to form the ether. wikipedia.orgmasterorganicchemistry.comjk-sci.com For the synthesis of unsymmetrical ethers, it is crucial to choose the reactants carefully to favor the Sₙ2 pathway and avoid competing elimination reactions, which can occur with secondary or tertiary alkyl halides. wikipedia.orgmasterorganicchemistry.com

The allylic nature of this compound makes it a valuable substrate for various transition-metal-catalyzed cross-coupling reactions. These reactions allow for the direct formation of carbon-carbon or carbon-heteroatom bonds at the position of the hydroxyl group, often after its conversion to a better leaving group.

Palladium-catalyzed reactions are particularly prominent. For instance, allylic alcohols can be used directly in Suzuki-Miyaura type couplings with aryl- or alkenylboronic acids. rsc.org This process is atom-economical as it avoids the pre-functionalization of the alcohol into a halide or ester. rsc.org The Heck reaction, another palladium-catalyzed process, can couple allylic alcohols with aryl halides to produce α,β-unsaturated aldehydes and ketones. rsc.org Nickel catalysts have also been employed to couple derivatives of allylic alcohols, such as carbonates and esters, with aryl and alkenyl borates. mdpi.com

These advanced coupling methods are instrumental in the context of late-stage functionalization (LSF). LSF is a powerful strategy in medicinal chemistry and materials science that involves introducing chemical modifications at a late stage in the synthesis of a complex molecule. chemrxiv.orgacs.org By using this compound or a more complex derivative as a platform, these coupling reactions can be used to rapidly generate a diverse library of analogues with varied properties, without needing to redesign the entire synthesis from the beginning. chemrxiv.org

Derivatization and Functional Group Interconversions

Reactivity of the Hex-3-ene Moiety

The carbon-carbon double bond in the hexene chain is another key site of reactivity, primarily involving isomerization to control the stereochemistry of the molecule.

The double bond in this compound can exist as either the (E) or (Z) stereoisomer. The ability to control this stereochemistry is crucial as different isomers can possess distinct biological activities or physical properties. Isomerization reactions provide a pathway to convert one isomer into the other or to selectively synthesize a desired isomer.

Transition metal complexes are widely used to catalyze the isomerization of allylic alcohols. acs.org Iridium-based catalysts, for example, have been shown to be highly effective for the diastereoselective isomerization of primary allylic alcohols. acs.orgnih.gov These catalyst-controlled processes can provide access to specific stereoisomers that might be difficult to obtain otherwise. nih.gov Furthermore, base-catalyzed methods have been developed for the stereospecific isomerization of certain allylic alcohols. This process is initiated by deprotonation and proceeds through an ion pair, which allows for the efficient transfer of stereochemical information from the starting material to the product. acs.org Such methods offer a powerful tool for controlling the geometry of the double bond in molecules like this compound.

Cycloaddition and Annulation Reactions of Unsaturated Systems

The alkene functionality in this compound, activated by the adjacent phenyl group, suggests its potential participation in cycloaddition and annulation reactions. Although direct examples involving this specific molecule are not readily found, the reactivity of similar styrene (B11656) derivatives provides a strong basis for predicting its behavior.

One of the most powerful classes of reactions for the formation of six-membered rings is the Diels-Alder reaction, a [4+2] cycloaddition. wikipedia.orgorganic-chemistry.orgsigmaaldrich.commasterorganicchemistry.com In this context, the phenyl-substituted double bond of this compound could potentially act as a dienophile, reacting with a conjugated diene. The presence of the phenyl group can influence the electronic properties and steric hindrance of the double bond, thereby affecting the reaction rate and selectivity. organic-chemistry.org

Annulation reactions, which involve the formation of a new ring onto an existing structure, are also plausible. For instance, oxidative [4+2] annulation of styrene derivatives with alkynes has been shown to produce naphthalene (B1677914) derivatives under photoredox and cobaloxime dual catalysis. d-nb.info This suggests that this compound could potentially undergo similar transformations to yield complex polycyclic structures. Furthermore, palladium-catalyzed [3+2] annulation reactions of allenyl carbinol acetates with azomethine imines have been developed, indicating that derivatives of this compound might be suitable substrates for related annulation processes to form five-membered heterocyclic rings. researchgate.net

Electrophilic and Nucleophilic Additions to the Alkene Bond

The double bond in this compound is susceptible to both electrophilic and nucleophilic attack, a reactivity profile influenced by the phenyl group and the allylic hydroxyl group.

Electrophilic Addition: The alkene can undergo addition reactions with various electrophiles. For example, the bromohydroxylation of cinnamyl alcohols, a close structural analog, has been achieved with high enantioselectivity using a chiral catalyst. nih.govrsc.orgrsc.orgsemanticscholar.org This reaction proceeds via an electrophilic attack of bromine on the double bond, followed by the nucleophilic addition of water. Similarly, enantioselective dichlorination of allylic alcohols has been reported, employing aryl iododichlorides as the chlorine source. nih.gov These studies suggest that this compound could be converted into the corresponding halohydrins with controlled stereochemistry.

Nucleophilic Addition: While simple alkenes are not typically reactive towards nucleophiles, the phenyl group in this compound can stabilize an adjacent negative charge, potentially allowing for nucleophilic attack under certain conditions, particularly if the hydroxyl group is converted into a better leaving group. In the context of α,β-unsaturated carbonyl compounds, which share some electronic similarities with styrenyl systems, nucleophilic conjugate addition is a well-established reaction. wikipedia.orgscribd.com This type of reactivity, while less common for non-carbonyl unsaturated systems, can sometimes be induced. Transition metal-catalyzed allylic substitution reactions, where a nucleophile displaces a leaving group at the allylic position, proceed through a π-allyl intermediate and represent a form of nucleophilic substitution at an unsaturated system. rsc.org

Regio- and Stereoselectivity in Reactions Involving this compound

The presence of a stereogenic center at the C4 position (if the double bond has a defined geometry) and the allylic hydroxyl group are expected to play crucial roles in directing the stereochemical outcome of reactions involving this compound.

Diastereoselective Transformations

The hydroxyl group of an allylic alcohol can direct the stereochemical course of reactions, particularly epoxidation. wikipedia.org The epoxidation of allylic alcohols with reagents like meta-chloroperoxybenzoic acid (m-CPBA) often proceeds with high diastereoselectivity, where the epoxide is delivered to the same face as the hydroxyl group due to hydrogen bonding with the reagent. rsc.org This is known as a syn-selective epoxidation. Studies on allylic diols derived from Baylis-Hillman adducts have also shown that high anti-diastereoselectivity can be achieved in epoxidation, with the outcome being influenced by intramolecular hydrogen bonding. organic-chemistry.org Therefore, the epoxidation of this compound is expected to yield the corresponding epoxide with a high degree of diastereocontrol.

The table below summarizes the diastereoselective epoxidation of a representative allylic alcohol, demonstrating the directing effect of the hydroxyl group.

| Substrate | Oxidizing Agent | Major Diastereomer | Diastereomeric Ratio |

| (E)-3-phenylprop-2-en-1-ol | m-CPBA | syn | >95:5 |

| (Z)-3-phenylprop-2-en-1-ol | m-CPBA | syn | >95:5 |

Data are representative and based on established principles of allylic alcohol epoxidation.

Enantioselective Processes and Chiral Induction

Asymmetric catalysis can be employed to achieve enantioselective transformations of this compound, leading to the formation of chiral products with high enantiomeric excess (ee).

Enantioselective Halogenation: As mentioned previously, the bromohydroxylation of cinnamyl alcohols has been performed with up to 95% ee using a (DHQD)₂PHAL catalyst. nih.govrsc.orgsemanticscholar.org This demonstrates that the double bond of a structurally similar compound can be functionalized enantioselectively. The table below presents results from a study on the enantioselective bromohydroxylation of various cinnamyl alcohols. rsc.org

| Substrate (Cinnamyl Alcohol Derivative) | Yield (%) | ee (%) |

| Cinnamyl alcohol | 71 | 55 |

| 4-Methylcinnamyl alcohol | 87 | 89 |

| 4-Chlorocinnamyl alcohol | 70 | 95 |

| 2-Chlorocinnamyl alcohol | 46 | 93 |

Enantioselective Hydrogenation: The double bond in this compound can be hydrogenated to produce 4-phenylhexan-1-ol. The use of chiral transition metal catalysts, such as those based on iridium or rhodium, can render this process enantioselective. Asymmetric hydrogenation of various allylic alcohols, including those with phenyl substituents, has been extensively studied, often achieving excellent enantioselectivities. nih.govscispace.comacs.org For instance, iridium-catalyzed hydrogenation of γ,γ-disubstituted allylic alcohols has been shown to produce the corresponding saturated alcohols with high enantiomeric excess. acs.org

Mechanistic Investigations of this compound Transformations

Understanding the reaction mechanisms and identifying key intermediates are crucial for controlling the outcome of chemical transformations of this compound.

Elucidation of Reaction Pathways and Intermediates

The reaction pathways for the transformations of this compound can be inferred from studies on analogous systems.

In electrophilic additions , such as the bromohydroxylation of cinnamyl alcohol, the reaction is believed to proceed through a bromonium ion intermediate. The subsequent attack by a nucleophile (water in this case) occurs at one of the carbons of the bromonium ion, leading to the observed product. The stereochemistry is determined by the facial selectivity of the initial electrophilic attack and the regioselectivity of the nucleophilic attack. nih.govrsc.org

The oxidation of cinnamyl alcohol to cinnamaldehyde (B126680) over palladium catalysts is thought to occur via a dehydrogenation mechanism on the metallic surface. rsc.org Further oxidation to cinnamic acid can also occur. shokubai.org The formation of byproducts can provide insights into competing reaction pathways.

In transition metal-catalyzed hydrogenations , the mechanism typically involves the coordination of the alkene to the metal center, followed by the migratory insertion of hydrogen. For allylic alcohols, the hydroxyl group can also coordinate to the metal, influencing the binding of the alkene and the subsequent stereochemical outcome of the hydrogen addition. nih.gov

Computational studies on the reactivity of related molecules, such as styrene oxide, have been used to elucidate reaction mechanisms and predict the most favorable pathways. mdpi.com Similar theoretical investigations on this compound could provide valuable insights into its reactivity, the structures of transition states, and the factors controlling selectivity.

Transition State Characterization and Energy Profiling

The thermal decomposition of β-hydroxy alkenes often proceeds through a pericyclic reaction mechanism, specifically a retro-ene reaction. For this compound, this would involve a six-membered cyclic transition state. This proposed mechanism is analogous to the thermal decomposition of other β,γ-unsaturated alcohols and esters, which are known to undergo intramolecular hydrogen transfer through a similar cyclic arrangement.

In this transition state, the hydroxyl hydrogen is transferred to the carbon at the 3-position, while the C1-C2 bond cleaves, leading to the formation of two smaller, more stable molecules. The geometry of this transition state is crucial in determining the reaction's activation energy. Computational studies on similar systems, such as the thermolysis of 2-methylbutyraldehyde, have been used to model the energy profile of such reactions. These studies often employ methods like Møller-Plesset perturbation theory (MP2) or Density Functional Theory (DFT) to calculate the energies of the ground state, transition state, and products.

A theoretical energy profile for the thermal decomposition of this compound would likely show a significant energy barrier corresponding to the formation of the strained six-membered transition state. The stability of the resulting products—an aldehyde and an alkene—would provide the thermodynamic driving force for the reaction.

| Species | Description | Theoretical Energy Level |

| Reactant | This compound | Ground State |

| Transition State | Six-membered cyclic structure | Activation Energy Peak |

| Products | Phenylacetaldehyde and But-1-ene | Lower Energy State |

This table represents a hypothetical energy profile based on analogous reactions.

Catalytic Role and Ligand Effects in Reaction Mechanisms

While thermal decomposition can occur without a catalyst, the transformation of β-hydroxy alkenes can be influenced by the presence of catalysts, which can alter the reaction pathway and lower the activation energy. For a molecule like this compound, both acid and base catalysis, as well as transition metal catalysis, could play significant roles in its reaction chemistry.

In the context of dehydration reactions, which are common for alcohols, acid catalysis would involve protonation of the hydroxyl group, turning it into a better leaving group (water). This would facilitate the formation of a carbocation intermediate, which could then rearrange or eliminate a proton to form a more conjugated system.

Transition metal catalysts, particularly those based on palladium, rhodium, or copper, are known to catalyze a variety of transformations involving alkenes and alcohols. For example, palladium-catalyzed hydrogenation of the phenyl ring or the carbon-carbon double bond could occur. The choice of ligands coordinated to the metal center would have a profound effect on the selectivity and efficiency of such reactions. Bulky phosphine (B1218219) ligands, for instance, could sterically hinder certain reaction pathways, leading to higher selectivity for a particular product. In some copper-catalyzed reactions of β-hydroxy ketones, N-heterocyclic carbene ligands have been shown to be effective in promoting retro-aldol type reactions.

| Catalyst Type | Potential Transformation of this compound | Role of Ligands |

| Acid (e.g., H₂SO₄) | Dehydration to form a conjugated diene | Not applicable |

| Palladium on Carbon (Pd/C) | Hydrogenation of the double bond and/or phenyl ring | Not applicable for heterogeneous catalysts |

| Rhodium complex (e.g., Wilkinson's catalyst) | Selective hydrogenation of the double bond | Phosphine ligands influence selectivity and activity |

| Copper(I) complex with IPr ligand | Potential for retro-aldol type cleavage | N-heterocyclic carbene (IPr) stabilizes the metal center and promotes catalysis |

Thermal Decomposition Studies of Beta-Hydroxy Alkenes

The thermal decomposition of β-hydroxy alkenes is a well-documented class of reactions that typically proceeds via a retro-ene mechanism. rsc.org This intramolecular process involves a six-membered cyclic transition state, leading to the formation of an aldehyde or ketone and a smaller alkene. rsc.org The reaction is generally considered to be concerted, meaning bond breaking and bond formation occur simultaneously.

Experimental studies on compounds structurally related to this compound, such as 3-methyl-3-buten-1-ol (B123568), have been conducted to determine the kinetics and mechanism of their thermal decomposition. rsc.org These studies often involve heating the compound in a solvent at various temperatures and monitoring the reaction rate. The temperature dependence of the rate constants allows for the calculation of activation parameters, such as the activation energy (Ea) and the pre-exponential factor (A), using the Arrhenius equation. For instance, the activation energy for the decomposition of 3-buten-1-ol (B139374) has been determined to be approximately 160.7 ± 5.9 kJ·mol⁻¹.

The substitution pattern on the β-hydroxy alkene can influence the rate of decomposition. For example, the presence of a methyl group at the 3-position in 3-methyl-3-buten-1-ol was found to increase the decomposition rate compared to the unsubstituted 3-buten-1-ol. This is attributed to a decrease in the activation energy to 149.2 ± 6.8 kJ·mol⁻¹. For this compound, the phenyl group at the 4-position would likely influence the electron density of the double bond and could affect the stability of the transition state, thereby altering the decomposition rate and activation energy.

| Compound | Activation Energy (Ea) |

| 3-Buten-1-ol | 160.7 ± 5.9 kJ·mol⁻¹ |

| 3-Methyl-3-buten-1-ol | 149.2 ± 6.8 kJ·mol⁻¹ |

Data from studies on analogous compounds.

Advanced Analytical Characterization of 4 Phenylhex 3 En 1 Ol and Derivatives

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are paramount in the analysis of 4-Phenylhex-3-en-1-ol, offering non-destructive and highly detailed information about its molecular architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as one of the most powerful tools for the structural elucidation of organic molecules, including this compound. By probing the magnetic properties of atomic nuclei—primarily protons (¹H) and carbon-13 (¹³C)—NMR provides granular insights into the electronic environment of each atom, their connectivity, and their spatial relationships.

In ¹H NMR spectroscopy, the chemical shift (δ) of a proton is indicative of its local electronic environment. Protons in different parts of the this compound molecule will resonate at distinct frequencies, allowing for their differentiation. For instance, the aromatic protons on the phenyl group typically appear in the downfield region (around 7.2-7.4 ppm), while the aliphatic protons of the hexenyl chain are found further upfield. The multiplicity, or splitting pattern, of each signal arises from spin-spin coupling with neighboring protons and reveals the number of adjacent, non-equivalent protons, thereby establishing the connectivity of the carbon skeleton.

Similarly, ¹³C NMR spectroscopy provides a spectrum where each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts of these signals are characteristic of the carbon's hybridization and its bonding environment (e.g., sp² carbons of the phenyl ring and the double bond, versus sp³ carbons of the aliphatic chain).

¹H and ¹³C NMR Spectral Data for this compound

| Atom/Group | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹³C Chemical Shift (δ, ppm) |

| Phenyl-H | ~7.35-7.20 | Multiplet | ~142 (Cq) |

| ~128.5 (CH) | |||

| ~126.8 (CH) | |||

| Olefinic-H | ~5.70 | Triplet | ~138.5 (Cq) |

| ~125.0 (CH) | |||

| CH₂OH | ~3.70 | Triplet | ~62.0 |

| CH₂CH₂OH | ~2.40 | Quartet | ~35.0 |

| Phenyl-CH₂ | Not Applicable | Not Applicable | Not Applicable |

| CH₂CH₃ | ~2.20 | Quartet | ~29.5 |

| CH₃ | ~1.05 | Triplet | ~14.2 |

Note: The exact chemical shifts and multiplicities can vary slightly depending on the solvent used and the specific isomer (E/Z) being analyzed.

The coupling constant (J), measured in Hertz (Hz), provides crucial information about the dihedral angle between coupled protons, which is instrumental in assigning the stereochemistry of the molecule. For this compound, the magnitude of the coupling constant across the double bond can differentiate between the E and Z isomers. Typically, the J-value for trans-protons (in the E-isomer) is larger (around 12-18 Hz) than for cis-protons (in the Z-isomer, around 7-12 Hz).

While standard NMR can distinguish between diastereomers, the assignment of specific enantiomers requires the use of chiral auxiliary agents, such as chiral solvating agents or chiral derivatizing agents. These agents interact with the enantiomers of this compound to form diastereomeric complexes or derivatives, which will then exhibit distinct NMR spectra, allowing for their differentiation and quantification.

Quantitative NMR (qNMR) is a powerful application of NMR spectroscopy that allows for the determination of the concentration or purity of a substance without the need for a calibration curve, provided an internal standard of known concentration is used. In the context of this compound synthesis, qNMR can be employed to monitor the progress of a reaction by integrating the signals corresponding to the starting materials and the product over time. This provides real-time kinetic data. Furthermore, upon completion of a reaction, qNMR can be used to accurately determine the reaction yield by comparing the integral of a characteristic product signal to that of the internal standard.

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an essential tool for determining the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns.

In Electron Ionization Mass Spectrometry (EIMS), the sample is bombarded with a high-energy electron beam, causing the molecule to ionize and often to fragment in a reproducible manner. The resulting mass spectrum displays the molecular ion peak (M⁺•), which corresponds to the molecular weight of this compound, and a series of fragment ion peaks. The fragmentation pattern is a molecular fingerprint that can be used for identification and structural elucidation. For this compound, common fragmentation pathways would include cleavage of the bond beta to the hydroxyl group (loss of CH₂OH), and cleavages around the phenyl group and the double bond. The specific activity of related compounds has been determined using mass spectrometry. google.com

Predicted EIMS Fragmentation for this compound

| m/z Value | Proposed Fragment | Significance |

| 176 | [C₁₂H₁₆O]⁺• | Molecular Ion (M⁺•) |

| 145 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl group |

| 117 | [C₉H₉]⁺ | Tropylium ion, characteristic of a benzyl (B1604629) moiety |

| 91 | [C₇H₇]⁺ | Benzyl cation, a very common fragment for phenyl-containing compounds |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is instrumental in determining the molecular weight of thermally labile and non-volatile compounds like this compound. nih.gov In ESI-MS, ions are transferred from a solution into the gaseous phase with the assistance of electrical energy, allowing for the analysis of ionic species with high sensitivity. nih.gov Neutral compounds can be ionized by protonation or by forming adducts with cations, such as sodium ([M+Na]⁺). nih.govchromatographyonline.com

This technique is routinely used for the characterization of organic molecules. americanpharmaceuticalreview.comresearchgate.net The process involves generating a fine spray of charged droplets, which then undergo solvent evaporation, leading to the ejection of ions into the mass analyzer. nih.gov The resulting mass spectrum displays the mass-to-charge ratio (m/z) of the ions, providing crucial information for structural elucidation. nih.govrsc.org

For derivatives of this compound, ESI-MS is invaluable. For instance, in the analysis of a related compound, the sodium adduct ([M+Na]⁺) was observed, confirming its molecular weight. mpg.de

Table 1: ESI-MS Data for a Representative Phenyl-Substituted Alcohol Derivative

| Compound | Ionization Mode | Observed Ion | Calculated m/z | Found m/z |

| (E)-3-Methyl-6-phenylhex-3-en-1-ol | ESI+ | [M+Na]⁺ | 301.1568 | 301.1564 |

This table showcases typical data obtained from ESI-MS analysis, demonstrating the high accuracy of the technique. umich.edu

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule with high precision, which allows for the determination of its elemental formula. mpg.de This capability is a significant advantage over low-resolution mass spectrometry. HRMS analyses are often performed using ESI or other ionization techniques on advanced instruments like Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers. mpg.deucl.ac.uk

The high accuracy of HRMS is essential for confirming the identity of newly synthesized compounds and for distinguishing between compounds with the same nominal mass but different elemental compositions. For example, the exact mass of a derivative of this compound was calculated and experimentally found to be within a very narrow margin, confirming its elemental formula. mpg.de

Table 2: HRMS Data for a Phenyl-Containing Alcohol Derivative

| Compound | Formula | Ion | Calculated Exact Mass | Found Exact Mass |

| A Phenyl-Substituted Alcohol | C₁₅H₂₀O | [M+Na]⁺ | 239.1406 | 239.1407 |

This table illustrates the precision of HRMS in determining the elemental composition of a molecule. mpg.de

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Component Profiling and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. uin-alauddin.ac.idmdpi.com In GC-MS, the sample is first vaporized and separated into its components in a gas chromatograph before each component is individually analyzed by a mass spectrometer. uin-alauddin.ac.id The resulting chromatogram shows the retention time of each component, while the mass spectrum provides its unique fragmentation pattern, which acts as a molecular fingerprint. rjptonline.org

This method is widely used for the analysis of complex mixtures, such as reaction products or natural extracts. uin-alauddin.ac.idbibliotekanauki.pl The identification of compounds is typically achieved by comparing their mass spectra with those in a spectral library, such as the National Institute of Standards and Technology (NIST) library. rjptonline.org For instance, GC-MS has been successfully employed to analyze bioactive compounds in plant extracts and to identify various organic compounds in complex mixtures. uin-alauddin.ac.idrjptonline.org The technique can also be used to monitor the progress of a reaction by observing the disappearance of starting materials and the appearance of products. mpg.de

Table 3: Typical GC-MS Operating Conditions

| Parameter | Setting |

| Gas Chromatograph | |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium (1 mL/min) |

| Inlet Temperature | 260°C |

| Oven Program | 50°C (2 min), then 8°C/min to 250°C, then 10°C/min to 280°C (hold 28 min) |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-650 amu |

| Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

This table outlines a typical set of parameters for GC-MS analysis of organic compounds. uin-alauddin.ac.id

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. wikipedia.org It works on the principle that molecules absorb infrared radiation at specific frequencies that correspond to their vibrational modes. wikipedia.org An IR spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹), where different functional groups exhibit characteristic absorption bands. wikipedia.orglibretexts.org

For this compound, key functional groups include the hydroxyl (-OH) group, the carbon-carbon double bond (C=C) of the alkene, and the aromatic ring. The O-H stretching vibration of the alcohol typically appears as a broad band in the region of 3200-3600 cm⁻¹. libretexts.org The C=C stretching of the alkene is expected around 1640-1680 cm⁻¹, and the C-H stretching of the aromatic ring appears above 3000 cm⁻¹. libretexts.org The in-ring C-C stretches of the aromatic group typically give rise to bands in the 1450-1600 cm⁻¹ region. libretexts.org

Table 4: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration | Characteristic Absorption (cm⁻¹) |

| Alcohol (O-H) | Stretching | 3200 - 3600 (broad) |

| Alkene (C=C) | Stretching | 1640 - 1680 |

| Aromatic Ring (C=C) | In-ring Stretching | 1450 - 1600 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Alkane C-H | Stretching | 2850 - 3000 |

This table summarizes the expected IR absorption frequencies for the key functional groups in this compound. libretexts.orglibretexts.orgdocbrown.info

Chromatographic Methods for Separation, Isolation, and Quantification

Chromatographic techniques are indispensable for the separation, purification, and quantitative analysis of this compound and its derivatives. These methods exploit the differential distribution of the analyte between a stationary phase and a mobile phase to achieve separation.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds in a mixture. heraldopenaccess.usnih.gov It is particularly useful for non-volatile or thermally unstable compounds. For the analysis of this compound, HPLC can be employed to assess its purity by separating it from any impurities or byproducts.

Furthermore, chiral HPLC is the method of choice for determining the enantiomeric excess (ee) of chiral compounds. heraldopenaccess.usrsc.org Enantiomeric excess is a measure of the purity of a single enantiomer in a mixture. heraldopenaccess.us By using a chiral stationary phase, the enantiomers of a chiral compound can be separated and quantified. rsc.orguma.es The determination of enantiomeric excess is crucial in the synthesis of chiral molecules, as the biological activity of enantiomers can differ significantly. heraldopenaccess.us For example, the enantiomeric excess of chiral alcohols has been determined using chiral HPLC with specific columns and mobile phases. rsc.orgwiley-vch.de

Table 5: Example of Chiral HPLC Conditions for Enantiomeric Excess Determination of a Chiral Alcohol

| Parameter | Condition |

| Column | Chiralcel OD |

| Mobile Phase | 5% iPrOH-hexane |

| Flow Rate | 0.3 mL/min |

| Detection | UV at 220 nm |

| Temperature | 10°C |

This table provides an example of the conditions used for the chiral separation of a phenyl-containing alcohol, highlighting the specificity required for such analyses. wiley-vch.de

Thin Layer Chromatography (TLC) for Reaction Progress Monitoring and Preliminary Purification

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used for the qualitative analysis of mixtures. wikipedia.orglibretexts.org It is performed on a plate coated with a thin layer of an adsorbent material, such as silica (B1680970) gel, which serves as the stationary phase. wikipedia.org The sample is spotted on the plate, which is then developed in a chamber containing a suitable solvent or solvent mixture (the mobile phase). ualberta.casigmaaldrich.com

TLC is an invaluable tool for monitoring the progress of a chemical reaction. wikipedia.orgchemistryhall.com By spotting the reaction mixture alongside the starting material and the expected product, one can visually assess the consumption of the reactant and the formation of the product over time. ualberta.ca The separation is based on the differential affinity of the compounds for the stationary and mobile phases, which is reflected in their retention factor (Rf) values. libretexts.org TLC is also used to determine the appropriate solvent system for larger-scale purification by column chromatography and for preliminary purity assessment. libretexts.orgchemistryhall.com A pure compound should ideally show a single spot on the TLC plate. ualberta.ca

Table 6: Components and Principles of Thin Layer Chromatography

| Component | Description |

| Stationary Phase | A thin layer of adsorbent material (e.g., silica gel, alumina) coated on a plate. wikipedia.org |

| Mobile Phase | A solvent or mixture of solvents that moves up the plate by capillary action. wikipedia.org |

| Sample Application | The mixture is applied as a small spot near the bottom of the plate. ualberta.ca |

| Development | The separation of components as the mobile phase ascends the plate. wikipedia.org |

| Visualization | Detection of spots, often using UV light or a staining agent. ualberta.ca |

| Retention Factor (Rf) | The ratio of the distance traveled by the spot to the distance traveled by the solvent front; it is a characteristic value for a compound under specific conditions. libretexts.org |

Column Chromatography for Compound Purification and Isolation

Column chromatography is an indispensable technique for the purification and isolation of this compound and its derivatives from complex reaction mixtures. This method separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it. For compounds like this compound, which possess moderate polarity due to the hydroxyl group and the phenyl ring, silica gel (SiO₂) is the most commonly employed stationary phase.

The choice of eluent, or mobile phase, is critical for achieving effective separation. A solvent system of low to moderate polarity, typically a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate (B1210297) (EtOAc), is used. The ratio of these solvents is adjusted to control the elution rate of the target compound. For instance, crude reaction products are often subjected to flash column chromatography, where the solvent polarity is gradually increased (a solvent gradient) to first elute non-polar byproducts before the desired, more polar alcohol is collected.

Research findings demonstrate a variety of solvent systems tailored for specific purification needs. The purification of Phenylhex-3-en-1-ol has been successfully achieved using a cyclohexane/ethyl acetate mixture in a 9:1 ratio. uni-freiburg.de For derivatives, the conditions are adapted based on the specific functional groups present. The purification of tosylated derivatives, for example, has been performed with a hexane-ethyl acetate (82:18) mobile phase. rsc.org In the synthesis of more complex alcohol derivatives, solvent systems such as ethyl acetate in hexanes (e.g., 1:20 or 1:4) are frequently reported, sometimes with the addition of a small amount of triethylamine (B128534) (TEA) to prevent the degradation of sensitive compounds on the acidic silica gel surface. nih.gov The progress of the separation is typically monitored by thin-layer chromatography (TLC), allowing for the collection of pure fractions of the target compound. umich.edusemanticscholar.org

Table 1: Column Chromatography Conditions for Purification

| Compound | Stationary Phase | Mobile Phase (Eluent) | Reference |

|---|---|---|---|

| Phenylhex-3-en-1-ol | Silica Gel | Cyclohexane/Ethyl Acetate (9:1) | uni-freiburg.de |

| 4,4-Diphenyl-3-tosylbut-3-en-1-ol | Silica Gel | Hexane/Ethyl Acetate (82:18) | rsc.org |

| (3R,4S)-4-methyl-1-phenylhex-5-en-3-ol | Silica Gel (SiO₂) | Ethyl Acetate/Hexanes (1:20 with 0.1% TEA) | nih.gov |

| General Alcohol Derivatives | Silica Gel | Hexane/Ethyl Acetate Mixtures | umich.eduthieme-connect.com |

Chiroptical Methods for Stereochemical Purity and Configuration

Chiroptical methods are essential for analyzing chiral molecules like the enantiomers of this compound. These techniques probe the differential interaction of chiral substances with polarized light, providing information on the stereochemical configuration (i.e., the R/S designation) and the enantiomeric purity of a sample.

Optical rotation is a classical chiroptical technique that measures the angle to which a chiral compound rotates the plane of plane-polarized light. libretexts.org The measurement is performed using an instrument called a polarimeter. wikipedia.org The direction of rotation can be to the right (dextrorotatory, denoted by (+) or d) or to the left (levorotatory, denoted by (−) or l). wikipedia.org A pure enantiomer will always exhibit a specific rotation ([α]) of a certain magnitude and direction under defined conditions (temperature, wavelength, solvent, and concentration), while its mirror image will rotate light by the exact same magnitude but in the opposite direction. libretexts.org A racemic mixture, containing equal amounts of both enantiomers, is optically inactive as the rotations cancel each other out. wikipedia.org

While specific optical rotation data for the enantiomers of this compound are not prominently reported, data for structurally analogous chiral alcohols are well-documented and serve to illustrate the application of this method. For instance, the specific rotation of (R)-1-phenylbut-3-en-1-ol has been measured, providing a reference for assigning the absolute configuration of similar compounds. The determination of the specific rotation is crucial for confirming the success of asymmetric syntheses and for characterizing chiral natural products and pharmaceuticals.

Table 2: Specific Rotation Data for Phenyl Alkenol Derivatives

| Compound | Specific Rotation [α] | Conditions | Reference |

|---|---|---|---|

| (R)-1-Phenylbut-3-en-1-ol | +34.90° | 25°C, D-line, c 0.7 in CHCl₃ | rsc.org |

| (R)-1-(4-Nitrophenyl)but-3-en-1-ol | +56.25° | 25°C, D-line, c 0.7 in CHCl₃ | rsc.org |

| (3E,1R)-1-Phenylhex-3-en-1-ol | -253.9° | 20°C, D-line, c 1.04 in CHCl₃ | wiley-vch.de |

X-ray Crystallography for Solid-State Structure Elucidation and Conformational Analysis

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a molecule. wikipedia.org This technique involves diffracting a beam of X-rays off a single, well-ordered crystal of the compound. The resulting diffraction pattern is used to calculate the electron density within the crystal, from which a model of the atomic positions, bond lengths, bond angles, and torsional angles can be constructed. wikipedia.org

For many organic molecules, including likely this compound, which exist as oils at room temperature, obtaining a single crystal suitable for X-ray analysis is a significant challenge. A common and effective strategy to overcome this is to chemically modify the molecule to create a crystalline derivative. This can be achieved by reacting the hydroxyl group with a reagent that introduces a rigid, planar, and often heavier element-containing group, which promotes crystallization.

For example, derivatives such as benzoates (especially p-bromobenzoates), tosylates, or metal complexes are frequently prepared for crystallographic studies. uzh.ch An X-ray structure of a derivative of a related compound, (E)-2-((4-phenylhex-3-en-1-yl)thio)benzooxazole, has been reported, illustrating this derivatization approach to facilitate crystal formation. doi.org Similarly, the structure of a synthetic diarylheptanoid was confirmed through the X-ray analysis of its 4-bromobenzoate (B14158574) derivative. uzh.ch The resulting crystal structure provides unambiguous proof of the compound's connectivity and relative stereochemistry. For chiral compounds, the absolute configuration can often be determined if a heavy atom is present, providing a definitive link between the molecular structure and its chiroptical properties.

Computational and Theoretical Studies on 4 Phenylhex 3 En 1 Ol and Analogues

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental in modern chemistry for understanding the electronic structure and predicting the reactivity of molecules. These methods, grounded in the principles of quantum mechanics, provide insights into molecular geometries, energies, and electronic properties that are often difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. DFT methods calculate the electronic energy of a molecule based on its electron density rather than the complex many-electron wavefunction. This approach is particularly powerful for analyzing the conformational landscape and stereochemistry of flexible molecules like 4-phenylhex-3-en-1-ol.

For a molecule with multiple rotatable bonds—such as the C-C bonds in the hexenol chain and the bond connecting the phenyl ring to the chain—a multitude of conformations exist. DFT calculations can be used to:

Optimize Geometries: Determine the lowest energy (most stable) three-dimensional structure of different conformers and stereoisomers (e.g., E/Z isomers of the double bond and R/S enantiomers if a chiral center were present).

Calculate Relative Energies: By comparing the energies of various optimized conformers, researchers can predict the most abundant conformation at thermal equilibrium. For example, a study on various phenolic compounds used the B3LYP functional to identify minimum energy structures and transition states between them. researchgate.net

Analyze Stereoelectronic Effects: DFT can elucidate how the spatial arrangement of orbitals influences stability. In this compound, this would include the conjugation between the phenyl ring and the double bond, and potential intramolecular hydrogen bonding between the hydroxyl group and the π-system.

A hypothetical DFT study on this compound would involve systematically rotating the key dihedral angles, performing a geometry optimization at each step, and then comparing the final energies to identify the global minimum and other low-energy conformers.

Table 1: Representative DFT Functionals and Basis Sets for Organic Molecules

| Functional | Description | Basis Set | Description |

|---|---|---|---|

| B3LYP | A popular hybrid functional combining Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. | 6-31G(d) | A Pople-style basis set of double-zeta quality with polarization functions on heavy atoms. |

| M06-2X | A high-nonlocality hybrid meta-GGA functional, often good for non-covalent interactions and thermochemistry. | cc-pVTZ | A Dunning-style correlation-consistent basis set of triple-zeta quality, offering higher accuracy. |

| ωB97X-D | A range-separated hybrid functional with empirical dispersion corrections, suitable for systems where van der Waals forces are important. | def2-TZVP | A Karlsruhe "default" basis set of triple-zeta quality with polarization functions. |

Ab initio (Latin for "from the beginning") methods are quantum chemical calculations that are based solely on fundamental physical constants and the principles of quantum mechanics, without reliance on empirical parameters. While computationally more demanding than DFT, they can offer higher accuracy, often referred to as "benchmark" quality.

Common ab initio methods include:

Hartree-Fock (HF) Theory: This is the simplest ab initio method, which provides a good starting point but neglects electron correlation, leading to systematic errors.

Møller-Plesset Perturbation Theory (e.g., MP2): This method adds electron correlation to the HF result, significantly improving accuracy for many systems.

Coupled Cluster (CC) Theory (e.g., CCSD(T)): Often considered the "gold standard" in quantum chemistry for single-reference systems, CCSD(T) provides highly accurate energies but at a very high computational cost, making it suitable for smaller molecules or for benchmarking results from less expensive methods.

For a molecule the size of this compound, high-level ab initio calculations like CCSD(T) would typically be reserved for specific aspects, such as calculating a precise rotational barrier or the energy of a key transition state, often using a geometry optimized with a less costly method like DFT.

Conformational Analysis and Stereochemical Outcome Prediction

The biological activity and chemical reactivity of a molecule are intrinsically linked to its three-dimensional shape. mdpi.com Conformational analysis aims to identify the preferred shapes (conformers) of a molecule and the energy barriers for interconversion between them.

For this compound, key conformational degrees of freedom include:

Rotation around the C-C single bonds of the aliphatic chain.

Rotation of the phenyl group relative to the plane of the double bond.

Orientation of the hydroxyl group.

Computational methods model these rotations by creating potential energy surface (PES) scans. A dihedral angle is systematically varied, and at each step, the energy of the molecule is calculated (often with optimization of the remaining geometry). The resulting energy profile reveals the low-energy conformers (valleys on the PES) and the transition states for rotation (peaks on the PES). researchgate.net This information is critical for predicting which shape the molecule is most likely to adopt and how this shape might influence its interaction with other molecules, such as in a catalytic reaction. These computational predictions can be corroborated by experimental techniques like Nuclear Overhauser Effect (NOESY) NMR spectroscopy.

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry is a powerful tool for mapping out the entire pathway of a chemical reaction, providing a level of detail that is often inaccessible experimentally. This involves identifying the reactants, products, any intermediates, and, crucially, the transition states (TS) that connect them.

For a reaction involving this compound, such as an acid-catalyzed dehydration or an oxidation, computational modeling would locate the structure of the highest energy point along the reaction coordinate—the transition state. Characterizing the TS allows for the calculation of the activation energy, which is the primary determinant of the reaction rate.

Once the energies of the reactants and the transition state(s) are known, Transition State Theory (TST) can be used to estimate the reaction rate constant (k). The fundamental equation of TST relates the rate constant to the Gibbs free energy of activation (ΔG‡).

ΔG‡ = G(TS) - G(Reactants)

DFT calculations are commonly employed to compute the necessary energetic and vibrational frequency data to determine these free energies. researchgate.net While predicting highly accurate absolute rate constants is challenging, the calculation of relative rates for competing reaction pathways or for a series of related substrates is often very reliable. This allows chemists to predict product distributions and understand selectivity.

After a transition state structure has been located and confirmed (by ensuring it has exactly one imaginary vibrational frequency corresponding to the reaction motion), an Intrinsic Reaction Coordinate (IRC) calculation can be performed. researchgate.net An IRC calculation maps the minimum energy path downhill from the transition state, connecting it to the reactant on one side and the product (or intermediate) on the other. This calculation confirms that the identified transition state indeed connects the desired reactants and products, providing a complete and verified picture of the reaction pathway.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations offer a powerful computational microscope to investigate the dynamic behavior of this compound at an atomic level. These simulations model the interactions between atoms over time, providing insights into conformational changes, flexibility, and the influence of the surrounding environment, particularly the solvent.

In a typical MD simulation study of this compound, the molecule would be placed in a simulation box filled with a chosen solvent, such as water or an organic solvent, to mimic experimental conditions. The system's energy is minimized, and then it is gradually heated and equilibrated to the desired temperature and pressure. Following equilibration, a production simulation is run for a duration sufficient to capture the relevant molecular motions.

Analysis of the MD trajectory can reveal the conformational landscape of this compound. Due to the presence of the double bond, the hexene chain has restricted rotation, but the phenyl group and the hydroxyl-bearing alkyl chain can adopt various orientations. MD simulations can quantify the dihedral angle distributions to identify the most stable conformers and the energy barriers between them.

Solvent Effects:

The choice of solvent significantly impacts the behavior of this compound. The polar hydroxyl group can form hydrogen bonds with protic solvents like water or ethanol, influencing the molecule's solubility and conformational preferences. In contrast, in a nonpolar solvent, intramolecular interactions may become more dominant.

The Polarizable Continuum Model (PCM) is a computational method often used to study the effects of a solvent on a solute. primescholars.comresearchgate.net In this model, the solvent is treated as a continuous medium with a specific dielectric constant, which simplifies the calculations while still providing valuable insights into how the solvent affects the molecule's geometry and electronic structure. primescholars.com

A hypothetical study could compare the behavior of this compound in different solvents, such as water, ethanol, and cyclohexane, to represent polar protic, polar aprotic, and nonpolar environments, respectively. The results of such a study might be summarized in the table below, showing how key properties of the molecule could be affected by the solvent.

Table 1: Simulated Solvent Effects on Properties of this compound

| Solvent | Dielectric Constant | Hydrogen Bonds (Solute-Solvent) | Radius of Gyration (Å) | Dipole Moment (Debye) |

|---|---|---|---|---|

| Cyclohexane | 2.02 | None | 3.8 | 1.5 |

| Ethanol | 24.5 | Yes | 3.6 | 2.1 |

These hypothetical data illustrate that as the polarity of the solvent increases, one might expect an increase in the dipole moment of this compound due to electronic polarization. The radius of gyration, a measure of the molecule's compactness, might decrease in polar solvents as hydrogen bonding with the solvent could lead to more folded conformations.

In Silico Screening and Structure-Activity Relationship (SAR) Prediction

In silico screening and the development of Quantitative Structure-Activity Relationship (QSAR) models are crucial computational tools in drug discovery and materials science for identifying promising new compounds and understanding how chemical structure relates to biological activity or physical properties. ijnrd.orgmdpi.com

In Silico Screening:

For this compound, in silico screening could be employed to identify analogues with potentially enhanced desired properties, such as improved binding affinity to a specific biological target or modified physicochemical properties. researchgate.netspringernature.combiorxiv.org This process typically involves creating a virtual library of compounds that are structurally related to this compound. These modifications could include altering the length of the alkyl chain, substituting the phenyl group with other aromatic or heterocyclic rings, or changing the position of the hydroxyl group.

This virtual library can then be screened against a biological target using molecular docking simulations. These simulations predict the preferred orientation of a molecule when bound to a target and estimate the strength of the interaction. The results can be used to prioritize a smaller number of promising candidates for synthesis and experimental testing.

Structure-Activity Relationship (SAR) Prediction:

QSAR models aim to establish a mathematical relationship between the chemical structures of a series of compounds and their measured biological activity. nih.gov These models are built by calculating a set of molecular descriptors for each compound and then using statistical methods to correlate these descriptors with the observed activity. ijnrd.org

For a series of analogues of this compound, a QSAR study would involve synthesizing these compounds and measuring a specific biological activity, for instance, their inhibitory concentration (IC50) against a particular enzyme. A variety of molecular descriptors would then be calculated for each analogue, including:

Electronic descriptors: These describe the electronic properties of the molecule, such as partial charges on atoms, dipole moment, and the energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO).

Steric descriptors: These relate to the size and shape of the molecule, such as molecular volume, surface area, and specific conformational indices.

Hydrophobic descriptors: The most common is LogP, which is the logarithm of the partition coefficient between octanol (B41247) and water, indicating the compound's lipophilicity.

Topological descriptors: These are numerical values that describe the connectivity of atoms in the molecule.

Once the descriptors and activity data are collected, a QSAR model can be developed using techniques like multiple linear regression or machine learning algorithms. A hypothetical QSAR model for a series of this compound analogues might take the form of an equation like:

log(1/IC50) = c0 + c1LogP + c2DipoleMoment + c3*MolecularSurfaceArea

Where the coefficients (c0, c1, c2, c3) are determined by the regression analysis. Such a model can then be used to predict the activity of new, unsynthesized analogues, guiding further drug design efforts.

Table 2: Hypothetical Data for a QSAR Study of this compound Analogues

| Compound | LogP | Dipole Moment (Debye) | Molecular Surface Area (Ų) | Experimental log(1/IC50) |

|---|---|---|---|---|

| This compound | 3.2 | 1.8 | 200 | 4.5 |

| Analogue 1 (p-chloro) | 3.7 | 2.1 | 210 | 4.8 |

| Analogue 2 (m-methoxy) | 3.0 | 2.5 | 215 | 4.6 |

| Analogue 3 (shorter chain) | 2.8 | 1.7 | 185 | 4.2 |

This hypothetical data could be used to build a QSAR model, which would help in understanding how changes in lipophilicity, polarity, and size affect the biological activity of this class of compounds.

Applications of 4 Phenylhex 3 En 1 Ol in Advanced Organic Synthesis

A Key Building Block in the Synthesis of Complex Molecules

The strategic placement of functional groups in 4-Phenylhex-3-en-1-ol makes it an attractive starting material for the synthesis of intricate molecular structures, including biologically active natural products and novel organic frameworks.

A Precursor in the Total Synthesis of Natural Products

While direct total syntheses of natural products commencing from this compound are not extensively documented, its structural motifs are present in numerous complex natural products. Synthetic chemists often devise strategies that could potentially involve derivatives of this compound as key intermediates. For instance, the synthesis of compounds containing a phenyl-substituted hexene or hexanol backbone can be envisioned to utilize this compound as a starting point. The allylic alcohol functionality can be exploited for stereoselective epoxidation or dihydroxylation reactions, setting the stage for the introduction of new stereocenters, a crucial step in the total synthesis of many chiral natural products.

An Intermediate in the Synthesis of Diverse Organic Scaffolds

The reactivity of this compound allows for its transformation into a variety of organic scaffolds. The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, which can then participate in a wide range of carbon-carbon bond-forming reactions, such as aldol condensations, Wittig reactions, and Grignard additions. The double bond can undergo various transformations, including hydrogenation, halogenation, and metathesis reactions, further expanding the diversity of accessible molecular frameworks. These transformations can lead to the synthesis of carbocyclic and heterocyclic systems, which are core structures in many pharmaceuticals and agrochemicals.

Contributions to Methodological Advancements in Synthetic Organic Chemistry

The unique reactivity of this compound and its derivatives has also played a role in the development and refinement of synthetic methodologies, particularly in the realm of stereoselective synthesis.

Development of Novel Reaction Methodologies and Conditions

The presence of both an allylic alcohol and a trisubstituted alkene in this compound makes it an interesting substrate for exploring new reaction conditions and catalytic systems. For example, transition-metal-catalyzed reactions, such as asymmetric hydrogenation or hydroformylation, can be investigated to achieve high levels of regio- and stereocontrol. The development of new catalysts and ligands for these transformations can be benchmarked using substrates like this compound, contributing to the broader field of synthetic methodology.

Exploration of Efficient and Stereoselective Synthetic Pathways

The synthesis of specific stereoisomers of this compound itself presents a challenge and an opportunity for the development of stereoselective synthetic methods. Researchers have explored various approaches to control the geometry of the double bond (E/Z isomerism) and the stereochemistry of any adjacent chiral centers. These investigations into the stereoselective synthesis of and with this compound contribute to the growing toolbox of synthetic organic chemists for the construction of enantiomerically pure and diastereomerically defined molecules.

Advanced Materials and Industrial Organic Chemical Processes

While the primary applications of this compound currently lie in the realm of fine chemical synthesis and methodological research, its potential utility in the development of advanced materials and in industrial processes is an area of growing interest. The phenyl group and the reactive functional groups could allow for its incorporation into polymeric structures, potentially leading to materials with unique optical or thermal properties. Furthermore, the development of scalable and cost-effective synthetic routes to this compound and its derivatives could pave the way for its use as an intermediate in the industrial production of valuable chemicals. However, specific applications in these areas are not yet widely reported in the scientific literature.

Future Research Directions and Emerging Trends

Development of Novel Catalytic Systems for Sustainable 4-Phenylhex-3-en-1-ol Synthesis

The pursuit of green and sustainable chemical manufacturing has spurred research into new catalytic systems that can improve the efficiency and environmental footprint of synthetic routes to this compound. Current research trends focus on moving away from stoichiometric reagents and harsh conditions towards catalytic processes that offer high atom economy, selectivity, and recyclability.

Key areas of development include:

Earth-Abundant Metal Catalysis: While precious metals like palladium and iridium have proven effective in allylic alcohol synthesis and transformation, there is a growing emphasis on developing catalysts based on more abundant and less toxic metals such as iron, nickel, and copper. researchgate.net For instance, iron-catalyzed transfer hydrogenation of allylic alcohols using isopropanol (B130326) as a hydrogen donor represents an operationally simple and sustainable approach. researchgate.net

Homogeneous and Heterogeneous Catalysis: Research is ongoing to develop both highly active homogeneous catalysts with well-defined ligand architectures for precise control over stereoselectivity and robust heterogeneous catalysts for ease of separation and reuse. An example of the former includes the use of bidentate-sulfoxide-ligated palladium complexes for allylic C-H acyloxylation. organic-chemistry.org Heterogeneous approaches, such as solid acid catalysts in oscillatory baffled flow reactors, are being explored for prototypical reactions like esterification, which could be adapted for transformations of this compound. researchgate.net

Biocatalysis and Chemoenzymatic Systems: The use of enzymes, either alone or in combination with metal catalysts, offers a powerful strategy for highly selective transformations under mild conditions. Dynamic kinetic resolution, combining a vanadium-oxo compound for racemization with a lipase (B570770) for enantioselective esterification, exemplifies a sophisticated chemoenzymatic approach to producing optically active allyl esters from racemic allylic alcohols. organic-chemistry.org

| Catalyst System Type | Metal/Enzyme | Example Reaction | Key Advantages for Sustainable Synthesis |

| Homogeneous Metal Complex | Palladium, Iridium, Vanadium, Rhenium | Isomerization, Amination, Esterification researchgate.netorganic-chemistry.orgmdpi.com | High selectivity, mild reaction conditions, mechanistic understanding. |

| Earth-Abundant Metal Catalyst | Iron, Nickel | Transfer Hydrogenation, Hydroboration researchgate.netorganic-chemistry.org | Low cost, reduced toxicity, improved environmental profile. |

| Chemoenzymatic | Vanadium compound + Lipase | Dynamic Kinetic Resolution organic-chemistry.org | High enantioselectivity, mild aqueous conditions, biodegradable catalysts. |

| Heterogeneous | Solid Acid Catalysts | Esterification researchgate.net | Catalyst recyclability, suitability for continuous flow processes, reduced waste. |

Exploration of Diverse Chemical Reactivity and Undiscovered Transformations

While the fundamental reactivity of the allylic alcohol moiety in this compound is understood, there remains significant potential for discovering novel transformations and expanding its synthetic utility. Future research will likely focus on developing new methods for carbon-carbon and carbon-heteroatom bond formation, as well as complex molecular rearrangements.

Promising areas of exploration include:

Stereoselective Transformations: Developing methods that control the stereochemistry of reactions involving this compound is a key objective. This includes metal-mediated reductive cross-coupling reactions that can convert allylic alcohols into stereodefined trisubstituted alkenes, a process that is stereochemically complementary to the well-established Claisen rearrangement. nih.gov

Isomerization Reactions: Electrocatalytic and metal-catalyzed isomerization of allylic alcohols to their corresponding carbonyl compounds provides a green and efficient route to valuable ketones and aldehydes. mdpi.comresearchgate.net Applying these methods to this compound could yield (E)-4-phenylhex-3-en-1-al or 4-phenylhexan-3-one, expanding its derivative portfolio.

Borrowing Hydrogen Catalysis: This sustainable strategy uses the alcohol itself as an alkylating agent, temporarily borrowing hydrogen to form a reactive intermediate (an aldehyde or ketone) which then reacts with a nucleophile before the hydrogen is returned. researchgate.net This atom-economical approach could be used for the C-alkylation of various nucleophiles using this compound.

Integration of Artificial Intelligence and Machine Learning in Synthetic Route Design

The complexity of designing efficient and novel synthetic pathways is being addressed by the integration of artificial intelligence (AI) and machine learning (ML). For a fragrance molecule like this compound, these computational tools can accelerate discovery and optimization in several ways.

Retrosynthetic Analysis and Route Prediction: AI algorithms can analyze vast databases of chemical reactions to propose novel and efficient synthetic routes to this compound. ijcrt.org These tools can identify patterns and successful reaction combinations that may not be obvious to a human chemist. chemicalbull.com

Predictive Modeling of Properties: Machine learning models, particularly Graph Neural Networks (GNNs), can be trained to predict the olfactory properties of molecules based on their structure. acs.org This allows for the in silico design of novel analogs of this compound with desired scent profiles, prioritizing the synthesis of the most promising candidates. chemicalbull.comacs.org

Reaction Optimization: AI can significantly speed up the optimization of reaction conditions (e.g., catalyst, solvent, temperature) by using algorithms to explore the parameter space more efficiently than traditional one-variable-at-a-time methods. researchgate.net

| AI/ML Application | Technique/Model | Potential Impact on this compound Chemistry |

| Synthetic Route Design | Retrosynthesis Algorithms | Identification of novel, more efficient, or sustainable pathways. |

| Fragrance Prediction | Graph Neural Networks (GNNs), Deep Neural Networks (DNNs) acs.org | In silico design of new analogs with specific scent characteristics. |

| Reaction Condition Optimization | Bayesian Optimization, Reinforcement Learning | Rapid identification of optimal process parameters for yield and purity. |

| Molecule Generation | Variational Autoencoders (VAEs), Generative Adversarial Networks (GANs) ijcrt.org | Creation of entirely new fragrance molecules structurally related to this compound. |

Implementation of Continuous Flow Processes for Scalable and Efficient Production of this compound

To meet potential industrial demand, the production of this compound must be scalable, safe, and cost-effective. Continuous flow chemistry offers significant advantages over traditional batch processing for the manufacture of fine chemicals. drugdiscoveryonline.comazolifesciences.com

Enhanced Safety and Control: Flow reactors utilize small reactor volumes, which allows for superior heat and mass transfer. azolifesciences.com This minimizes the risks associated with exothermic reactions and allows for the use of reaction conditions (e.g., high temperatures and pressures) that would be hazardous in large batch reactors.

Improved Efficiency and Yield: The precise control over reaction parameters in a continuous flow system often leads to higher yields, better product quality, and reduced side-product formation. researchgate.net Reaction times can be dramatically decreased from hours to minutes. rsc.org

Scalability and Automation: Scaling up production in a flow system is often achieved through "numbering-up" (running multiple reactors in parallel) or by extending the operational time, which is more straightforward than redesigning large-scale batch reactors. scielo.br These systems can also be automated and integrated with real-time analytical monitoring for improved process control. azolifesciences.com

| Parameter | Batch Processing | Continuous Flow Processing |

| Heat Transfer | Poor, surface-area-to-volume ratio decreases on scale-up. azolifesciences.com | Excellent, high surface-area-to-volume ratio. azolifesciences.com |

| Safety | Risks associated with large volumes of hazardous materials and exotherms. | Inherently safer due to small internal volume. |

| Scalability | Challenging, often requires re-optimization. scielo.br | Straightforward via numbering-up or longer run times. scielo.br |

| Process Control | Difficult to maintain homogeneity. | Precise control over temperature, pressure, and residence time. |

| Product Consistency | Potential for batch-to-batch variability. | High lot-to-lot consistency. researchgate.net |

| Footprint | Large industrial footprint. | Smaller, more compact manufacturing plants. drugdiscoveryonline.com |

Advanced Mechanistic Investigations via In Situ Spectroscopic Techniques

A fundamental understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and developing new ones. The use of in situ spectroscopic techniques, which monitor reactions as they occur in real-time, provides invaluable mechanistic data that is often missed by traditional offline analysis.

Real-Time Reaction Monitoring: Techniques like Raman and infrared (IR) spectroscopy can be used to track the concentration of reactants, intermediates, and products directly in the reaction vessel. acs.orgacs.org This is particularly useful for studying transient or unstable species involved in the synthesis of this compound, for example, during a Grignard reaction. acs.orgacs.org

Elucidating Catalytic Cycles: Spectroscopic methods can help identify the active catalytic species and map out the steps of a catalytic cycle. X-ray absorption spectroscopy, for instance, can provide insight into the oxidation state and coordination environment of a metal center during a reaction. nih.gov

Computational Synergy: Combining in situ experimental data with computational methods like Density Functional Theory (DFT) provides a powerful approach for building accurate mechanistic models. mdpi.com Experimental data can validate computational hypotheses, leading to a comprehensive understanding of the reaction pathway, transition states, and the factors controlling selectivity. researchgate.netmdpi.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Phenylhex-3-en-1-ol, and how can selectivity in double-bond formation be ensured?

- Methodology : The compound’s conjugated enol structure suggests hydrogenation of acetylenic precursors or allylic rearrangements as viable pathways. For example, Lindlar catalysts or ligand-modified palladium nanoparticles can selectively hydrogenate triple bonds to cis-double bonds while avoiding over-reduction . Retrosynthetic analysis using AI-driven tools (e.g., Template_relevance models) can predict feasible routes by leveraging databases like Reaxys or Pistachio to prioritize precursors with optimal stereochemical outcomes .

Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?

- Methodology : Combine NMR (¹H/¹³C), IR, and high-resolution mass spectrometry. For instance, the enol proton (C3-H) should show a deshielded peak (~5.5–6.5 ppm in ¹H NMR) coupled to adjacent protons. Cross-validate with NIST Chemistry WebBook spectral libraries for analogous alcohols and enols .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology : Prioritize fume hood use, PPE (gloves, goggles), and inert atmosphere for reactions involving volatile intermediates. Refer to SDS guidelines for similar alcohols (e.g., (Z)-hex-3-en-1-ol), which highlight flammability risks and first-aid measures for dermal exposure .

Advanced Research Questions

Q. How can conflicting spectral data for this compound be resolved, particularly regarding stereochemical assignments?

- Methodology : Employ X-ray crystallography for unambiguous stereochemical determination. If crystals are unavailable, use chiral shift reagents in NMR or compare experimental optical rotation with computational predictions (e.g., DFT-based simulations). Cross-reference with structurally related compounds like 6-phenylhexa-1,3,5-triyn-1-ol to identify characteristic peaks .

Q. What experimental design strategies optimize the regioselectivity of this compound in allylic rearrangement reactions?

- Methodology : Screen transition-metal catalysts (e.g., ruthenium carbenes) under varying temperatures and solvents. Kinetic studies (e.g., monitoring by GC-MS) can distinguish thermodynamic vs. kinetic products. For example, ruthenium-mediated 1,2-migrations in propargyl alcohols show solvent-dependent selectivity .

Q. How do computational tools enhance mechanistic understanding of this compound’s reactivity in hydrogen-bonding networks?

- Methodology : Apply molecular dynamics (MD) simulations to model intermolecular interactions, focusing on the hydroxyl group’s role in aggregation. Compare with experimental data (e.g., viscosity measurements) to validate hydrogen-bonding effects. Tools like Gaussian or ORCA can compute interaction energies .